molecular formula C12H18N2O4 B1382550 tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate CAS No. 1803595-41-6

tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate

Cat. No.: B1382550
CAS No.: 1803595-41-6
M. Wt: 254.28 g/mol
InChI Key: NLVMLYIKZMQCFY-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl carbamate group and a formyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and a nitrile.

    Attachment of the tert-butyl Carbamate Group: This step involves the reaction of the oxazole derivative with tert-butyl chloroformate in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group in tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate can undergo oxidation to form carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate serves as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound can be used in the development of pharmaceuticals, particularly as a precursor for molecules with potential therapeutic effects. Its ability to undergo various chemical transformations makes it a versatile intermediate in medicinal chemistry.

Industry

In material science, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group and oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)ethyl]carbamate
  • tert-butyl N-[2-(5-formyl-1,2-thiazol-3-yl)propan-2-yl]carbamate
  • tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)butan-2-yl]carbamate

Uniqueness

Compared to similar compounds, tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of the formyl group at the 5-position of the oxazole ring provides distinct chemical properties that can be exploited in various synthetic and research applications.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across different fields

Properties

IUPAC Name

tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-11(2,3)17-10(16)13-12(4,5)9-6-8(7-15)18-14-9/h6-7H,1-5H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVMLYIKZMQCFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=NOC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate
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tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate
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tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate
Reactant of Route 4
tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate
Reactant of Route 5
tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate
Reactant of Route 6
tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate

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